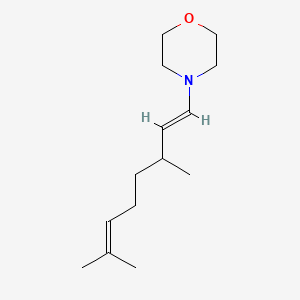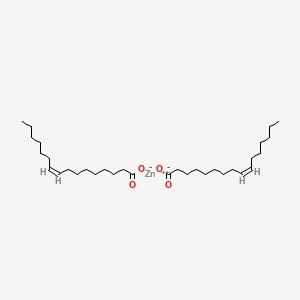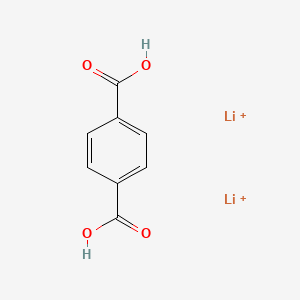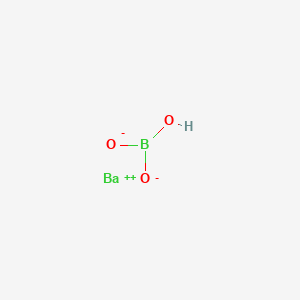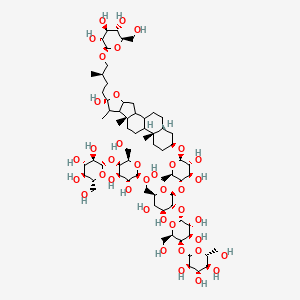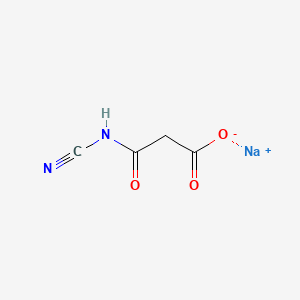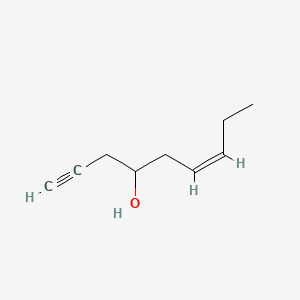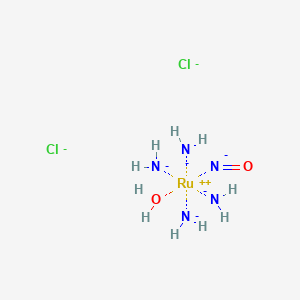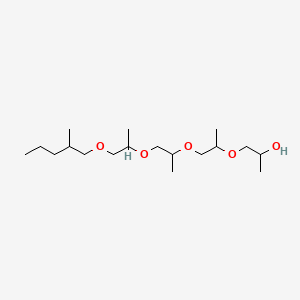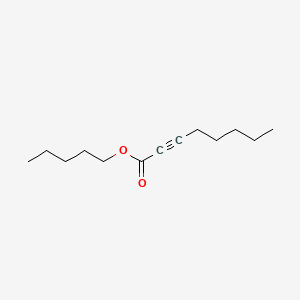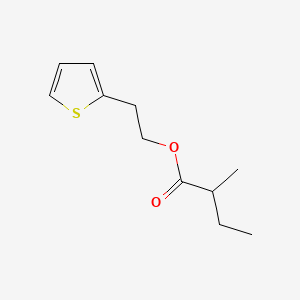
2-(2-Thienyl)ethyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)ethyl 2-methylbutyrate is an organic compound with the molecular formula C11H16O2S It is an ester formed from 2-(2-thienyl)ethanol and 2-methylbutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate typically involves the esterification of 2-(2-thienyl)ethanol with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)ethyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thienyl ring.
Major Products Formed
Oxidation: Formation of 2-(2-thienyl)acetic acid and other carboxylic acids.
Reduction: Formation of 2-(2-thienyl)ethanol and other alcohols.
Substitution: Formation of various substituted thienyl derivatives.
Scientific Research Applications
2-(2-Thienyl)ethyl 2-methylbutyrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)ethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-(2-thienyl)ethanol and 2-methylbutyric acid, which may exert biological effects. The thienyl ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)ethanol: A precursor in the synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate.
2-Methylbutyric acid: Another precursor used in the esterification process.
Ethyl 2-methylbutyrate: A structurally similar ester with different applications.
Uniqueness
This compound is unique due to the presence of both the thienyl ring and the 2-methylbutyrate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94135-74-7 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl 2-methylbutanoate |
InChI |
InChI=1S/C11H16O2S/c1-3-9(2)11(12)13-7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
XSDPFNMJFNZEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
